molecular formula C10H7N5O3S B2547913 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1207047-39-9

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2547913
CAS RN: 1207047-39-9
M. Wt: 277.26
InChI Key: WRGAXOSHWVWZHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-(furan-2-yl)-1H-1,2,4-triazol-3-amine and 5-(furan-2-yl)-1,3,4-oxadiazole-2-amine have been synthesized from furan-2-carboxylic acid hydrazide . The reaction mixture was then refluxed for several hours .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, and mass spectral analysis . These techniques provide valuable information about the molecular structure of the compound .


Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, the oxidation of furfural and 5-hydroxymethyl furfural (HMF) to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, is a research area with huge prospective applications in food, cosmetics, optics, and renewable polymer industries .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the analysis of DC magnetic properties revealed a high spin arrangement in 1, significant rhombicity for both complexes, and large magnetic anisotropy in 2 (D = -21.2 cm^-1) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide:

Antimicrobial Agents

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: has shown significant potential as an antimicrobial agent. The compound’s unique structure allows it to interact with bacterial cell walls and inhibit their growth. This makes it a promising candidate for developing new antibiotics, especially in the fight against multi-drug resistant bacterial strains .

Anticancer Research

The compound has been studied for its anticancer properties. Its ability to induce apoptosis (programmed cell death) in cancer cells without affecting healthy cells is particularly noteworthy. This selective toxicity is crucial for minimizing side effects in cancer treatments. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancers .

Anti-inflammatory Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide: exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative stress and damage. This property is beneficial in preventing and treating diseases associated with oxidative stress, such as neurodegenerative disorders (e.g., Alzheimer’s and Parkinson’s diseases) and cardiovascular diseases .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation makes it suitable for PDT, offering a non-invasive treatment option for certain types of cancer.

These diverse applications highlight the versatility and potential of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide in various fields of scientific research.

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Mechanism of Action

Target of Action

The primary targets of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The exact mode of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Similar compounds, such as furan derivatives, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The interaction between different heterocyclic constituents could sometimes exert an unexpected effect on the reactivity of such compounds .

Biochemical Pathways

The specific biochemical pathways affected by N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Compounds with similar structures, such as furan-containing compounds, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Similar compounds have been studied for their pharmacokinetic properties . These studies often involve the evaluation of the compound’s absorption, distribution, metabolism, and excretion properties, which can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities often result in a variety of molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide The stability and efficacy of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Future Directions

The future directions of research on similar compounds involve further exploration of their potential applications in various fields. For instance, the novel 5-substituted dUrd analogues should be further pursued as candidate drugs in the treatment of HSV TK gene-transfected tumors . Furthermore, with further improvement, the process of oxidation of furfural/HMF to furoic acid/FDCA can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O3S/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(18-10)6-3-2-4-17-6/h2-4H,1H3,(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGAXOSHWVWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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